molecular formula C17H17N3O B2461611 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one CAS No. 1410018-54-0

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2461611
CAS No.: 1410018-54-0
M. Wt: 279.343
InChI Key: RPQDFWLDFGGRKB-LBPRGKRZSA-N
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Description

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and (1S)-1-phenylethylamine.

    Condensation Reaction: The first step involves the condensation of 2-aminobenzamide with (1S)-1-phenylethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under reflux conditions to form the quinazolinone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced forms of the compound, and various substituted derivatives with different functional groups.

Scientific Research Applications

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one
  • 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-2-one
  • 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-thione

Uniqueness

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific stereochemistry and the presence of the quinazolinone ring structure

Properties

IUPAC Name

2-[[[(1S)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQDFWLDFGGRKB-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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